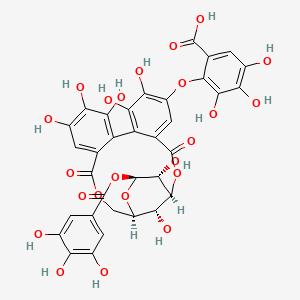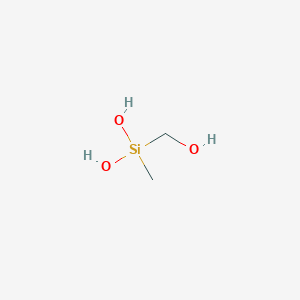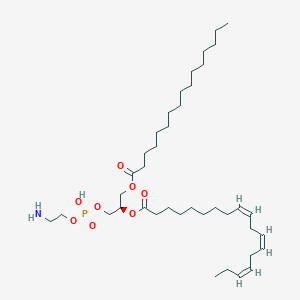
PE(16:0/18:3(9Z,12Z,15Z))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PE(16:0/18:3(9Z, 12Z, 15Z)), also known as GPEtn(34:3) or PE(16:0/18:3), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/18:3(9Z, 12Z, 15Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/18:3(9Z, 12Z, 15Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/18:3(9Z, 12Z, 15Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/18:3(9Z, 12Z, 15Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/18:3(9Z, 12Z, 15Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/18:3(9Z, 12Z, 15Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:3(9Z, 12Z, 15Z)/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/18:3(9Z, 12Z, 15Z)) can be biosynthesized from PS(16:0/18:3(9Z, 12Z, 15Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/18:3(9Z, 12Z, 15Z)) can be biosynthesized from PS(16:0/18:3(9Z, 12Z, 15Z)) through the action of the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/18:3(9Z, 12Z, 15Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:3(9Z, 12Z, 15Z)/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/18:3(9Z, 12Z, 15Z)) is involved in phosphatidylcholine biosynthesis PC(16:0/18:3(9Z, 12Z, 15Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/18:3(9Z, 12Z, 15Z)) pathway.
PE(16:0/18:3(9Z,12Z,15Z)) is a phosphatidylethanolamine 34:3 zwitterion.
Applications De Recherche Scientifique
Visual Analysis System of Physical Education Field Based on C4.5 Algorithm
In the era of big data, visual analysis (VA) has become a focal point in various research fields, including physical education (PE). The application of the C4.5 algorithm in a VA system for PE demonstrates the intersection of computer software and physical education. This integration leads to meaningful research outcomes, significantly contributing to the advancement of PE as a field (Lai & Zheng, 2022).
Physical Education Teaching Quality Improvement Based on Clustering Analysis
The integration of clustering analysis in physical education research aligns with the trend of "integration, comprehensiveness, and systematization" in modern scientific knowledge. This approach addresses complex theoretical and practical problems in physical education development, thereby enhancing the quality of physical education teaching (Zhang, 2018).
Electronic Rubric for Motivation in Physical Education
The Electronic Rubric for Motivation in Physical Education (eRMoPE) serves as an innovative tool for analyzing learning motivation in PE among elementary school students. Its application signifies the merging of technology and educational research in PE, offering new insights into student motivation (Nur et al., 2019).
Influence of Plasmon Excitations on Quantitative 4D Scanning Transmission Electron Microscopy
In the field of electron microscopy, the study of plasmon excitations (PE) and their impact on the angular dependence of STEM intensities opens new pathways in material science research. This exploration is crucial for understanding nanoscale device development (Beyer et al., 2020).
Propriétés
Formule moléculaire |
C39H72NO8P |
|---|---|
Poids moléculaire |
714 g/mol |
Nom IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C39H72NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,37H,3-4,6,8-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b7-5-,13-11-,18-17-/t37-/m1/s1 |
Clé InChI |
QONZHKTZKTUIMU-WSQRTPJYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCC=CCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




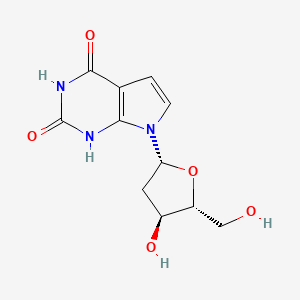
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1244125.png)
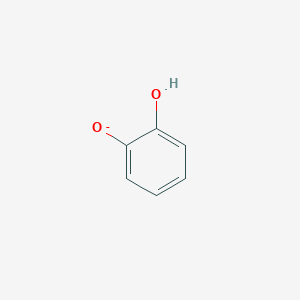
![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)
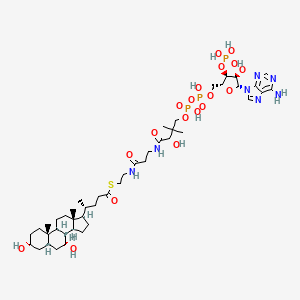
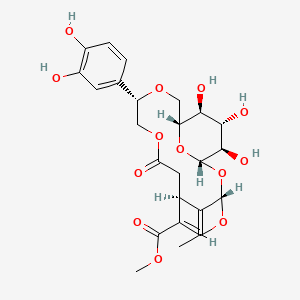
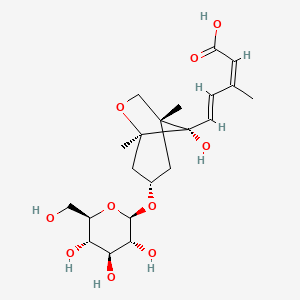
![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)


